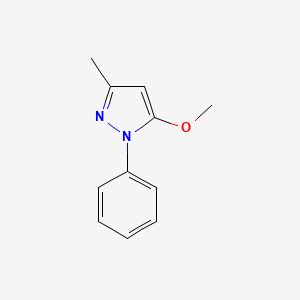

5-Methoxy-3-methyl-1-phenyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical and Biological Sciences

Pyrazole, a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of molecules that are indispensable to modern science. chemicalbook.comchemicalbook.com The unique structural and electronic properties of the pyrazole ring have captured the attention of researchers for decades, leading to its integration into numerous applications across medicinal chemistry, agriculture, and materials science. researchgate.netnih.gov

In the realm of medicinal chemistry , pyrazole derivatives are recognized as pharmacologically important scaffolds, exhibiting a wide spectrum of biological activities. nih.govbldpharm.com This has led to the development of numerous successful drugs. For instance, Celecoxib is a potent anti-inflammatory drug used to treat arthritis, while other derivatives have found application as antipsychotics, anti-obesity agents, analgesics, and antidepressants. chemicalbook.com The pyrazole core is a key constituent in drugs targeting a variety of conditions, demonstrating its versatility as a pharmacophore. beilstein-journals.org Research has shown pyrazole-containing compounds to possess anticancer, antimicrobial, antifungal, antiviral, anticonvulsant, and antioxidant properties. nih.govbldpharm.com The ability of the pyrazole ring to act as a bioisostere for other aromatic rings allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, enhancing their efficacy and solubility. labsolu.ca

The significance of pyrazoles extends into the agrochemical industry , where they have made substantial contributions to crop protection. nih.govkeyorganics.net Pyrazole derivatives are integral to the formulation of various pesticides, including fungicides, insecticides, and herbicides. keyorganics.netsigmaaldrich.com Compounds such as Pyraclostrobin are effective fungicides used to control diseases in fruits and vegetables. nih.gov The broad-spectrum activity of pyrazole-based agrochemicals is crucial for maintaining crop yield and quality in the face of challenges like climate change and growing global food demand. keyorganics.net

In materials science , the pyrazole structure is utilized in the development of novel materials with specialized properties. researchgate.netnih.gov Pyrazole derivatives are employed in the manufacturing of dyes and fluorescent compounds. researchgate.net Their unique photophysical properties also make them candidates for the development of conductive polymers and materials for solar energy conversion. nih.govmdpi.com

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with the Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, being a classic and widely used method. chemicalbook.comresearchgate.net Continuous innovation in synthetic methodologies provides access to a diverse range of substituted pyrazoles, fueling further exploration of their potential applications. chemicalbook.com

Overview of 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole within the Pyrazole Class of Compounds

Within the extensive family of pyrazole derivatives lies this compound. This compound is characterized by a central pyrazole ring substituted with a methoxy (B1213986) group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the nitrogen atom. Its specific substitution pattern places it among the N-aryl pyrazoles, a subclass known for a range of biological activities. mdpi.com

While not as extensively studied as some blockbuster pyrazole-based drugs like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which is used to treat stroke and amyotrophic lateral sclerosis, this compound shares a similar structural core. researchgate.net The synthesis of such N-phenyl pyrazoles typically involves the cyclocondensation reaction between phenylhydrazine (B124118) and an appropriate β-dicarbonyl compound or its equivalent. nih.govmdpi.com The specific precursors for this compound would be tailored to yield the desired methoxy and methyl substitutions on the pyrazole ring.

The presence of the methoxy group, a known modulator of electronic and lipophilic properties in medicinal chemistry, suggests that this compound could be a subject of interest in drug discovery and development. The specific arrangement of its functional groups makes it a distinct chemical entity whose biological and material properties warrant further investigation. It serves as an example of the vast chemical space that can be explored starting from the versatile pyrazole scaffold, with potential applications yet to be fully uncovered.

Below is a data table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 27349-35-5 |

| Molecular Formula | C11H12N2O |

| Synonyms | 1H-Pyrazole, 5-methoxy-3-methyl-1-phenyl- |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-8-11(14-2)13(12-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLFMNFAALESGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540676 | |

| Record name | 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27349-35-5 | |

| Record name | 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 3 Methyl 1 Phenyl 1h Pyrazole and Its Analogues

Classical Synthetic Routes to Pyrazole (B372694) Scaffolds

The traditional approaches to pyrazole synthesis have been well-established for over a century and remain widely used due to their reliability and the accessibility of starting materials. These methods typically involve the construction of the heterocyclic ring from acyclic precursors.

The formation of the pyrazole ring is fundamentally a cyclization reaction. In the most common methods, this involves the reaction of a compound containing a dinitrogen unit (like hydrazine) with a three-carbon component. nih.gov The reaction proceeds through the initial formation of an intermediate, such as a hydrazone, which then undergoes an intramolecular ring-closing reaction to form the heterocyclic ring. mdpi.comacs.org Subsequent elimination of a molecule, typically water, leads to the stable, aromatic pyrazole ring system. For instance, α,β-alkynic hydrazones can be prepared and then undergo electrophilic cyclization to yield substituted pyrazoles. acs.org

The most prominent and classical method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.combeilstein-journals.orgrsc.org This straightforward and versatile method has been the cornerstone of pyrazole chemistry since its discovery by Knorr in 1883. mdpi.com

The reaction involves a cyclocondensation between the hydrazine, acting as a bidentate nucleophile, and the 1,3-dicarbonyl compound. mdpi.com For example, the synthesis of 3,5-dimethylpyrazole (B48361) is achieved by reacting acetylacetone (B45752) with hydrazine. wikipedia.org To synthesize an analogue like a 3-methyl-1-phenyl-pyrazole derivative, one would react a suitable 1,3-dicarbonyl compound with phenylhydrazine (B124118). The reaction typically forms an enamine or imine intermediate, which then cyclizes and dehydrates to yield the final aromatic pyrazole. youtube.com A significant consideration in this synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of two different regioisomers. nih.govmdpi.combeilstein-journals.org

Table 1: Examples of Classical Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Hydrazine Derivatives | Polysubstituted Pyrazoles | Cyclocondensation (Knorr Synthesis) | mdpi.com |

| α,β-Unsaturated Aldehydes | Hydrazine | Pyrazoles (after dehydrogenation) | Condensation/Cyclization | wikipedia.org |

| Chalcones (α,β-unsaturated ketones) | Hydrazine | 3,5-Disubstituted Pyrazoles | Condensation/Cyclization | thieme-connect.com |

| Ethyl Acetoacetate (B1235776) | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | Condensation/Cyclization |

Modern and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have driven the development of new synthetic methods that are more efficient, use less hazardous materials, and are more environmentally friendly. researchgate.netnih.gov These modern approaches aim to reduce reaction times, minimize solvent use, and lower energy consumption compared to classical methods. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of pyrazoles. benthamdirect.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. acs.org This technique provides efficient and uniform heating, which can enhance reaction rates and selectivity. benthamdirect.com For example, the condensation of phenylhydrazine with ethyl acetoacetate can be performed under controlled microwave conditions to produce 1,3,5-substituted pyrazole derivatives with high efficiency. mdpi.com Furthermore, microwave-assisted syntheses can often be performed using greener solvents, such as water or ethanol, or even under solvent-free conditions, which significantly reduces the environmental impact of the process. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of N'-[...] hydrazides (4a–t) | 7–9 hours (reflux) | 9–10 minutes, with improved yields (79–92%) | acs.org |

| Synthesis of 1-Aryl-1H-pyrazole-5-amines | N/A | 10-15 minutes at 150 °C in water, yields 70-90% | nih.gov |

| Synthesis of Dihydro-pyrazoles | Longer reaction times | 15-70 minutes at 75 °C | mdpi.com |

The use of ultrasonic irradiation (sonication) is another green chemistry technique that enhances chemical reactivity. benthamdirect.com In the context of pyrazole synthesis, ultrasound can accelerate reactions by generating, expanding, and imploding microscopic bubbles in the liquid medium, a phenomenon known as acoustic cavitation. This process creates localized high-pressure and high-temperature zones that promote mass transfer and increase reaction rates. asianpubs.org Ultrasound-assisted methods have been successfully applied to the synthesis of various pyrazole and pyrazoline derivatives, often leading to higher yields and shorter reaction times compared to silent (non-irradiated) conditions. asianpubs.orgnih.govnih.gov This approach is valued for its operational simplicity and energy efficiency. researchgate.net

Mechanochemistry, particularly through the use of ball milling, represents a significant advancement in solvent-free or low-solvent synthesis. thieme-connect.com This technique involves the grinding of solid reactants together, sometimes with a small amount of liquid, to induce chemical reactions. For pyrazole synthesis, mechanochemical methods offer a highly efficient and environmentally friendly alternative to traditional solvent-based protocols. nih.gov The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines via ball milling has been shown to shorten reaction times, improve yields, and completely avoid the use of bulk organic solvents. thieme-connect.com The workup for such reactions is often simpler, involving just dispersing the reaction mixture in water and filtering the product. thieme-connect.com This approach is a prime example of a green synthetic strategy that minimizes waste and energy use. nih.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like 5-methoxy-3-methyl-1-phenyl-1H-pyrazole and its analogues from simple starting materials in a single synthetic operation. mdpi.comnih.gov These strategies are particularly valuable in medicinal and pharmaceutical chemistry for generating libraries of structurally diverse pyrazole derivatives. mdpi.com

A common multicomponent approach involves the condensation of a β-ketoester, an aldehyde, hydrazine hydrate, and an active methylene (B1212753) compound. mdpi.com For instance, the four-component reaction of ethyl acetoacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.comnih.gov This reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. mdpi.comnih.gov The use of catalysts such as piperidine (B6355638) or taurine (B1682933) in aqueous media can significantly enhance the efficiency of these reactions. mdpi.comrsc.org

Another notable MCR strategy is the [2+2+1] multicomponent synthesis of pyrazoles via the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov This method circumvents the need for hydrazine-based reagents by forming the N-N bond in the final step. nih.gov The reaction proceeds through a diazatitanacyclohexadiene intermediate, which upon oxidation, undergoes an electrocyclic ring closure to furnish the pyrazole ring. nih.gov

Furthermore, three-component reactions of aldehydes, β-ketoesters, and hydrazines, sometimes catalyzed by ytterbium(III) perfluorooctanoate, provide a direct route to persubstituted pyrazoles. beilstein-journals.org Similarly, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can lead to polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. organic-chemistry.org

The synthesis of fused pyrazole systems has also been achieved through one-pot cascade reactions. For example, a chemo-selective synthesis of monocyclic or tricyclic-fused pyrazoles can be accomplished through the condensation of aldehydes with hydrazone intermediates. rsc.org Ionic liquids can also serve as effective media for the one-pot synthesis of substituted N-phenyl pyrazoles from 1,3-dicarbonyl compounds and phenyl hydrazines at room temperature. jocpr.com

Table 1: Examples of One-Pot and Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Four-component | Aromatic aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles |

| Four-component | Hydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal (B86788) monohydrate | Water, catalyst-free | 1H-furo[2,3-c]pyrazole-4-amines |

| Three-component | Aldehydes, 1,3-dicarbonyls, diazo compounds | Transition metal-free, O2 | Polyfunctional pyrazoles |

| Three-component | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, room temperature | Pyrazole-linked thiazoles |

| Two-component | Phenyl hydrazine, dimethylacetylene dicarboxylate | Toluene/DCM, reflux | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |

Catalytic Methodologies (e.g., Transition-Metal Catalysis, Organocatalysis)

Catalytic methodologies play a pivotal role in the synthesis of pyrazole derivatives, offering enhanced efficiency, selectivity, and milder reaction conditions compared to classical methods. Both transition-metal catalysis and organocatalysis have been extensively explored for the construction and functionalization of the pyrazole scaffold. researchgate.netresearchgate.net

Transition-Metal Catalysis:

Transition metals, particularly palladium, copper, iron, and ruthenium, have been widely employed in pyrazole synthesis. researchgate.netias.ac.in Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds, enabling the introduction of various substituents onto the pyrazole ring. organic-chemistry.orgrsc.org For instance, Pd-catalyzed coupling of aryl triflates with pyrazole derivatives provides a route to N-arylpyrazoles. organic-chemistry.org Copper-catalyzed reactions, such as the Ullmann coupling, are also utilized for N-arylation. beilstein-journals.org

Iron-based ionic liquids have been shown to be efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. ias.ac.in Ruthenium catalysts can facilitate the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles. organic-chemistry.org Gold(I) catalysts have been used in tandem aminofluorination reactions to synthesize fluoropyrazoles. mdpi.com

Organocatalysis:

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of pyrazoles, often providing high levels of enantioselectivity. researchgate.netnih.gov Secondary amines are effective "green promoters" for the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, leading to substituted pyrazoles with high regioselectivity. nih.gov

Cinchona alkaloids and their derivatives are prominent organocatalysts for the enantioselective synthesis of pyrazole-containing compounds. nih.govrsc.org For example, they can catalyze the tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles to produce biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities. nih.gov Bifunctional organocatalysts, such as thiourea-tertiary amines, have been used in asymmetric 1,6-addition reactions to construct chiral molecules containing both isoxazole (B147169) and pyrazole moieties. rsc.org

Table 2: Comparison of Catalytic Methodologies in Pyrazole Synthesis

| Catalyst Type | Metal/Organocatalyst | Reaction Type | Advantages |

| Transition-Metal | Palladium, Copper, Iron, Ruthenium, Gold | Cross-coupling, Cyclization, Dehydrogenation | High efficiency, broad substrate scope, various bond formations |

| Organocatalyst | Secondary amines, Cinchona alkaloids, Thioureas | Cycloaddition, Tandem reactions, Asymmetric synthesis | Metal-free, environmentally benign, high enantioselectivity |

Strategic Precursors and Reagents for this compound Ring Formation

The construction of the this compound ring relies on the selection of appropriate precursors and reagents that provide the necessary carbon and nitrogen atoms for the heterocyclic core. The classical and most direct approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. wikipedia.orgyoutube.com

For the specific synthesis of this compound, key precursors include:

1,3-Dicarbonyl Compounds: Ethyl acetoacetate is a common and versatile precursor that provides the C3-C4-C5 backbone of the pyrazole ring. The reaction with phenylhydrazine initially forms 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Hydrazine Derivatives: Phenylhydrazine is the essential reagent that introduces the N1-N2 fragment and the N-phenyl substituent.

Methylating Agents: To obtain the 5-methoxy group, a methylating agent such as dimethyl sulfate (B86663) or methyl iodide is required to alkylate the hydroxyl group of the intermediate pyrazolone (B3327878).

An alternative to 1,3-dicarbonyl compounds are α,β-unsaturated carbonyl compounds. nih.gov These can react with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.gov

Other strategic precursors include:

β-Ketonitriles: These compounds can react with hydrazines to form 5-aminopyrazoles, which can be further modified. beilstein-journals.org For instance, the reaction of 3-aminocrotononitrile (B73559) with phenylhydrazine hydrochloride can lead to amino pyrazole derivatives. rsc.org

Alkynes and Nitriles: In transition-metal-catalyzed multicomponent reactions, alkynes and nitriles can serve as the carbon and nitrogen sources for the pyrazole ring. nih.gov

Diazo Compounds: Diazoacetates and diazoacetonitrile can undergo [3+2] cycloaddition reactions with carbonyl compounds or nitroolefins, respectively, to form the pyrazole ring. organic-chemistry.orgnih.gov

Table 3: Key Precursors and Reagents for Pyrazole Ring Formation

| Precursor/Reagent Class | Specific Example(s) | Role in Pyrazole Formation |

| 1,3-Dicarbonyl Compounds | Ethyl acetoacetate, Acetylacetone | Provides the C3-C4-C5 backbone |

| Hydrazine Derivatives | Phenylhydrazine, Hydrazine hydrate | Provides the N1-N2 fragment and N-substituents |

| α,β-Unsaturated Carbonyls | Chalcones | Forms pyrazoline intermediate, then oxidized to pyrazole |

| β-Ketonitriles | Benzoylacetonitrile | Leads to the formation of 5-aminopyrazoles |

| Alkynes and Nitriles | 3-Hexyne, Benzonitrile | Carbon and nitrogen sources in multicomponent reactions |

| Diazo Compounds | Diazoacetates, Diazoacetonitrile | Participate in [3+2] cycloaddition reactions |

Derivatization and Functionalization Strategies of Existing this compound and Related Pyrazole Scaffolds

The derivatization and functionalization of pre-existing pyrazole scaffolds, including this compound, are crucial for modulating their physicochemical properties and biological activities. nih.govwustl.edubenthamdirect.com A variety of synthetic strategies have been developed to introduce diverse functional groups at different positions of the pyrazole ring.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Transition-metal catalysis is often employed for these transformations. researchgate.netrsc.org The regioselectivity of C-H functionalization can be controlled by the inherent electronic properties of the pyrazole ring or by using directing groups. researchgate.net For instance, the N2 atom of the pyrazole ring can act as a directing group to facilitate C-H functionalization at the C5 position. researchgate.net

Functionalization at the N1-Position:

The N1 position of the pyrazole ring can be readily functionalized through N-alkylation or N-arylation reactions. These reactions typically involve the deprotonation of the N-H bond followed by reaction with an appropriate electrophile, such as an alkyl halide or an aryl halide in the presence of a suitable catalyst (e.g., copper or palladium).

Functionalization at the C4-Position:

The C4 position of the pyrazole ring is susceptible to electrophilic substitution. For example, Vilsmeier-Haack formylation can introduce a formyl group at the C4 position, which can then be used as a handle for further transformations. mdpi.com The C4-carbaldehyde of a pyrazole can react with hydrazines to form hydrazones, which can be further cyclized to generate fused heterocyclic systems. mdpi.com

Functionalization at the C5-Position:

The C5-methoxy group of this compound can be a site for derivatization. For instance, demethylation would yield the corresponding pyrazolone, which exists in tautomeric equilibrium and can be alkylated or acylated at the oxygen or nitrogen atoms.

Functionalization of Substituents:

Existing substituents on the pyrazole ring can be modified to introduce further diversity. For example, a methyl group at the C3 position could potentially be halogenated and then subjected to nucleophilic substitution reactions. An ester group at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. nih.gov

Table 4: Derivatization and Functionalization Strategies for Pyrazole Scaffolds

| Position | Reaction Type | Reagents/Catalysts | Introduced Functional Group |

| C-H (various) | Direct Arylation/Alkenylation | Transition-metal catalysts (e.g., Pd) | Aryl, Alkenyl |

| N1 | N-Alkylation/N-Arylation | Base, Alkyl/Aryl halides, Cu/Pd catalysts | Alkyl, Aryl |

| C4 | Vilsmeier-Haack Formylation | POCl3, DMF | Formyl (-CHO) |

| C4 | Halogenation | N-Halosuccinimides | Halogen (Br, Cl, I) |

| C5-Methoxy | Demethylation | Lewis acids (e.g., BBr3) | Hydroxyl (-OH) |

| Substituents | Ester Hydrolysis | Acid/Base | Carboxylic acid (-COOH) |

Chemical Reactivity and Transformation Studies of 5 Methoxy 3 Methyl 1 Phenyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. In 5-methoxy-3-methyl-1-phenyl-1H-pyrazole, the C4 position is the most activated and sterically accessible site for electrophiles. The electron-donating nature of the methoxy (B1213986) group at C5 and the N-phenyl group both contribute to increasing the electron density at C4.

A key example of electrophilic substitution is the Vilsmeier-Haack reaction. When the related compound, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide), it undergoes chloroformylation primarily at the C4 position. This reaction proceeds through an electrophilic attack on the electron-rich pyrazole ring, leading to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This transformation highlights the high nucleophilicity of the C4 position, a characteristic that extends to its 5-methoxy analogue.

Another significant electrophilic substitution is C-acylation. The parent compound, 3-methyl-1-phenyl-pyrazol-5-one, can be selectively acylated at the C4 position using various aroyl chlorides in the presence of a base like calcium hydroxide. rsc.org This regioselective acylation underscores the enhanced reactivity of the C4 position towards electrophiles, which is a foundational aspect of the chemistry of this class of pyrazoles. rsc.org

| Reaction | Reagent(s) | Position of Substitution | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C4 | 4-Formyl pyrazole |

| C-Acylation | Aroyl Chloride, Ca(OH)₂ | C4 | 4-Aroyl pyrazole |

Nucleophilic Attack Pathways and Functional Group Interconversions

The methoxy group at the C5 position of the pyrazole ring is generally stable. However, under certain conditions, it can be involved in nucleophilic substitution reactions, although this is less common than electrophilic attack at C4. For such a reaction to occur, activation of the ring or harsh reaction conditions are often necessary. In related systems, the transformation of a hydroxyl group (the precursor to the methoxy group) into a more stable O-methyl group is a common strategy to protect it during subsequent reactions like metalation or cross-coupling. mdpi.com The cleavage of this stable O-methyl bond to regenerate a hydroxyl group or to be substituted by another nucleophile typically requires strong reagents such as pyridine (B92270) hydrochloride. mdpi.com

The methyl and phenyl groups attached to the pyrazole core also offer avenues for functionalization.

Reactions of the Methyl Group: The methyl group at C3 can be a site for condensation reactions. For instance, the active methylene (B1212753) group in the tautomeric form of the parent pyrazolone (B3327878) can react with aldehydes. While the 5-methoxy derivative has a fixed structure, related pyrazolone systems readily react with various aromatic aldehydes to form benzylidene derivatives. These intermediates can then undergo further cyclization reactions. jmchemsci.com

Reactions of the Phenyl Group: The N-phenyl group can undergo electrophilic substitution reactions typical of a substituted benzene (B151609) ring. The pyrazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. The specific regioselectivity can be influenced by reaction conditions and the nature of the electrophile. The synthesis of various N-aryl pyrazoles has been achieved from substituted anilines, demonstrating that a wide range of functional groups (both electron-donating and electron-withdrawing) can be tolerated on the phenyl ring. nih.govacs.org

Tautomerism in Pyrazoles and its Influence on Reactivity

Tautomerism is a fundamental concept in pyrazole chemistry and is crucial for understanding the reactivity of precursors to this compound. The parent compound, 1-phenyl-3-methyl-pyrazol-5-one (PMP), can exist in three principal tautomeric forms: the CH, OH, and NH forms (Figure 1). ias.ac.inresearchgate.net

CH form: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

OH form: 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole

NH form: 3-methyl-1-phenyl-2,4-dihydro-3H-pyrazol-3-one

The equilibrium between these tautomers is sensitive to the solvent, temperature, and pH. ias.ac.in In nonpolar solvents like CDCl₃, the CH-form tends to be the major species, while in polar solvents like DMSO, the OH-form is more prevalent. ias.ac.inresearchgate.net The existence of these tautomers is critical because it dictates the molecule's reactivity. For example, electrophilic attack at C4 occurs on the enolic (OH) or enaminic tautomers, where the C4 position is part of a more electron-rich system.

The synthesis of this compound involves the O-alkylation of the OH tautomer. This process "fixes" the molecule in a single form, preventing tautomerization. This structural rigidity has a profound impact on subsequent reactions. By locking the structure in the enol ether form, the high nucleophilicity of the C4 position is maintained, ensuring that reactions like electrophilic substitution proceed predictably and regioselectively at this site. beilstein-journals.orgmdpi.com

Advanced Synthetic Transformations Leading to Fused Pyrazole Systems

This compound and its close chemical relatives are valuable synthons for constructing more complex, fused heterocyclic systems. These reactions often utilize the reactivity of the pyrazole ring and its substituents to build new rings.

One prominent example involves using 3-methyl-1-phenyl-1H-pyrazol-5-amine as a precursor. This compound, which has a similar substitution pattern, reacts with α,β-unsaturated ketones to yield 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The reaction sequence involves a Michael addition, followed by cyclization, dehydration, and aromatization. beilstein-journals.orgnih.gov

Similarly, the reaction of 5-aminopyrazoles with β-diketones is a common strategy for synthesizing pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The reaction between 5-amino-3-(methyl-1H-pyrazol-1-yl)-1H-pyrazole and acetylacetone (B45752), for instance, yields 2-(3-methylpyrazol-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine with high regioselectivity. beilstein-journals.orgnih.gov These transformations demonstrate how the pyrazole core can serve as a scaffold for creating diverse fused heterocyclic compounds with potential applications in medicinal chemistry. jmchemsci.comjohnshopkins.edu

| Precursor | Reagent | Fused System Formed |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine |

Computational and Theoretical Investigations of 5 Methoxy 3 Methyl 1 Phenyl 1h Pyrazole and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intricacies of molecular systems. eurasianjournals.comnih.gov These methods are widely used to predict the properties of pyrazole (B372694) derivatives, offering valuable information that complements experimental findings. researchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For pyrazole analogues, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. figshare.com

Studies on various substituted pyrazoles have shown that the calculated geometries can accurately reproduce experimental data obtained from X-ray crystallography. researchgate.netfigshare.com For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the optimized molecular geometry showed a high correlation with experimental results. The planarity of the pyrazole ring and the orientation of its substituents are key structural features that are well-described by these computational methods. mdpi.comekb.eg For example, in one study, the pyrazole ring was found to be nearly planar, forming a dihedral angle of 4.64(7)° with an attached fluoro-substituted benzene (B151609) ring. mdpi.com The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov

Table 1: Representative Calculated vs. Experimental Bond Lengths for a Phenylpyrazole Analogue

| Bond | Calculated Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) (X-ray) |

| N1-N2 | 1.38 | 1.37 |

| N2-C3 | 1.33 | 1.32 |

| C3-C4 | 1.41 | 1.40 |

| C4-C5 | 1.39 | 1.38 |

| C5-N1 | 1.36 | 1.35 |

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and properties. nih.gov Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and Natural Bond Orbital (NBO) analysis.

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. doaj.orgnih.gov A smaller gap suggests that a molecule is more reactive because it requires less energy to undergo electronic transitions. nih.govnih.gov For pyrazole derivatives, the HOMO and LUMO are often localized across the conjugated system of the molecule. nih.gov DFT calculations have shown that the energy gap for pyrazole itself decreases in more polar solvents, indicating an increase in reactivity. doaj.org In one study on a pyrazole analogue, the HOMO-LUMO gap was calculated to be around 4 eV, suggesting good reactivity and stability. researchgate.net

Charge distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netasrjetsjournal.org In pyrazole systems, the nitrogen atoms are typically the most electronegative sites, representing centers for electrophilic attack. encyclopedia.pub

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions. uni-muenchen.dewikipedia.org It examines delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In pyrazole derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability, such as interactions between lone pair orbitals of the nitrogen atoms and the antibonding orbitals of adjacent bonds. researchgate.netresearchgate.net These delocalization corrections indicate departures from an idealized Lewis structure. wikipedia.org

Table 2: Calculated Electronic Properties for a Pyrazole Analogue (DFT/B3LYP)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies, leading to good agreement with experimental FT-IR and FT-Raman spectra. nih.gov For pyrazole and its derivatives, characteristic vibrational modes for N-H, C=N, and C=C stretching, as well as ring deformations, can be accurately assigned. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are typically π → π* transitions within the conjugated system of pyrazole derivatives. nih.govdoaj.org Studies have shown that the predicted λmax values are often in close agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. jocpr.comsemanticscholar.org These theoretical predictions are invaluable for assigning signals in experimental spectra and confirming molecular structures. nih.govrsc.org For a range of 1-phenyl-1H-pyrazole derivatives, complete assignment of ¹H and ¹³C NMR data was achieved through a combination of experimental techniques and is supported by theoretical calculations. nih.gov

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for a Pyrazole Analogue

| Spectroscopic Data | Calculated Value | Experimental Value |

| Key IR Frequency (C=N stretch) | 1595 cm⁻¹ | 1590 cm⁻¹ |

| UV-Vis λmax | 251 nm | 255 nm |

| ¹H NMR Chemical Shift (pyrazole H4) | 6.45 ppm | 6.42 ppm |

| ¹³C NMR Chemical Shift (pyrazole C4) | 106.5 ppm | 105.9 ppm |

The thermodynamic properties of molecules, such as standard heat capacity, entropy, and enthalpy, can be calculated from the vibrational frequencies obtained through DFT. researchgate.net These parameters provide insights into the stability of the molecule and how it might behave under different temperature conditions. doaj.org For instance, studies on pyrazole have shown that as temperature increases, molecular vibrations intensify, which can lead to reduced molecular stability. doaj.org The calculation of formation enthalpies for N-substituted pyrazoles has also been a subject of both experimental and theoretical investigation, revealing trends in stability upon substitution. acs.org The dissociation constants and thermodynamic parameters (ΔG, ΔH, and ΔS) for pyrazolone (B3327878) derivatives and their metal complexes have also been evaluated, indicating that complex formation is often a spontaneous process. nih.gov

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are used to quantify the chemical reactivity and selectivity of a molecule. ekb.egacs.org

Global descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ekb.eg

These descriptors are calculated using the following equations, where I is the ionization potential (-E_HOMO) and A is the electron affinity (-E_LUMO):

Hardness (η) = (I - A) / 2

Chemical Potential (μ) = - (I + A) / 2

Electrophilicity (ω) = μ² / (2η)

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net MEP maps also serve as a visual guide to local reactivity. asrjetsjournal.org These analyses help in understanding the regioselectivity of chemical reactions involving pyrazole derivatives.

Table 4: Calculated Global Reactivity Descriptors for a Pyrazole Analogue (in eV)

| Descriptor | Value |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Chemical Hardness (η) | 2.05 |

| Chemical Potential (μ) | -4.20 |

| Electrophilicity Index (ω) | 4.30 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations explore the dynamic behavior of molecules over time. eurasianjournals.com MD simulations are particularly useful for studying the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

For pyrazole derivatives, MD simulations can be used to:

Assess conformational stability: By simulating the molecule's movement over a period (e.g., 100 ns), researchers can observe how the structure fluctuates and which conformations are most stable. nih.gov

Study intermolecular interactions: MD simulations can model how a pyrazole derivative interacts with solvent molecules or binds to the active site of a protein. nih.govnih.gov This is crucial in drug design, where understanding the stability of a ligand-protein complex is essential. nih.govtandfonline.com

Analyze binding stability: In studies involving pyrazole derivatives as enzyme inhibitors, MD simulations are used to examine the stability of the docked complex. nih.gov Root Mean Square Deviation (RMSD) plots are analyzed to see if the ligand remains stably bound within the target's active site over the course of the simulation. nih.gov

These simulations complement the static picture provided by DFT, offering a more complete understanding of the molecule's behavior in a dynamic environment. researchgate.net

Conformational Analysis and Dynamic Behavior of Pyrazole Derivatives

The study of the three-dimensional arrangement of atoms in a molecule and the way they move is known as conformational analysis. For pyrazole derivatives, computational methods are frequently employed to explore their dynamic behavior and conformational space. eurasianjournals.com Theoretical calculations are used to determine the stability of different conformations, such as folded or open forms. bohrium.com

For instance, studies on flexible pyrazolone derivatives have shown that while X-ray crystallography might reveal an open conformation in the solid state, theoretical calculations indicate that a folded conformation is more stable in the gaseous state. bohrium.com This highlights the influence of the physical state and intermolecular interactions on the preferred conformation. Molecular dynamics simulations further complement these studies by exploring the range of possible shapes a molecule can adopt. eurasianjournals.com

Vibrational spectroscopy, combined with Density Functional Theory (DFT) calculations, is another powerful approach. By comparing experimental and calculated vibrational frequencies, researchers can confirm the most stable conformer of a pyrazole derivative. iu.edu.sa Such analyses also help in understanding the internal rotational barriers of different functional groups attached to the pyrazole ring, like amino (NH2) and methyl (CH3) groups. iu.edu.sa These computational approaches are crucial for understanding the structure-activity relationships that govern the biological and physical properties of these compounds. dntb.gov.ua

In Silico Protein-Ligand Interaction Modeling and Binding Mode Analysis

In silico modeling is a cornerstone of modern drug discovery, providing a cost-effective and efficient way to identify and optimize lead compounds. eurasianjournals.com For pyrazole derivatives, molecular docking and molecular dynamics (MD) simulations are extensively used to predict how they interact with biological targets, typically proteins. mdpi.comnih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.govijpbs.com For example, the binding energy of a pyrazole compound with RET kinase, a receptor tyrosine kinase, was found to be -7.14 kcal/mol, indicating a strong interaction. mdpi.com Similarly, docking studies of pyrazole derivatives with VEGFR-2, another kinase, have shown binding energies ranging from -5.92 to -10.09 kJ/mol. nih.gov

These models reveal crucial binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. mdpi.comnih.govnih.gov For example, in studies with VEGFR-2, pyrazole derivatives were shown to interact with key residues in the enzyme's active site. nih.gov In another study, interactions with residues like Ala807 in the hinge region of RET kinase were identified as critical for binding. mdpi.com The analysis of these interactions helps in understanding the mechanism of action and in designing more potent and selective inhibitors. mdpi.comalrasheedcol.edu.iq

Molecular dynamics simulations are then often used to assess the stability of the docked protein-ligand complex over time. mdpi.comnih.gov By simulating the movement of atoms, researchers can confirm the stability of the binding mode predicted by docking and observe the dynamic behavior of the complex. mdpi.comnih.gov

| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole derivative (Compound 25) | RET kinase | -7.14 | Ala807, Leu730, Ala756 |

| 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (I) | CDC7-kinase | -41.50 | Lys90, Glu66, Ser181, Met134, Val195 |

| 5-(4-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (II) | CDC7-kinase | -44.53 | Lys90, Glu66, Ser181, Met134, Val195 |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (B1245722) derivatives | Dehydrogenase inhibitor (5ADH) | -8.8 to -9.3 | Not Specified |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone derivatives | Anti-inflammatory hydrolase (1RO6) | -8.5 to -9.7 | Not Specified |

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies like telecommunications, signal processing, and optical switching. researchgate.net Pyrazole derivatives have emerged as promising candidates for NLO materials due to their enhanced physicochemical and NLO response characteristics. wum.edu.pk

The NLO properties of these organic compounds are investigated using both experimental techniques, such as the Z-scan method, and computational calculations. researchgate.netresearchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the NLO properties of pyrazole derivatives. wum.edu.pk Calculations often employ various functionals like B3LYP, CAM-B3LYP, and BHandHLYP to determine key NLO parameters. wum.edu.pkresearchgate.net

These parameters include the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). wum.edu.pkresearchgate.net The magnitude of the molecular hyperpolarizability is a key indicator of a compound's NLO activity. researchgate.net Studies have shown that pyrazole derivatives can exhibit high hyperpolarizability values, often greater than that of urea, a standard reference material for NLO properties. researchgate.netsemanticscholar.org

The NLO response in these molecules is often linked to intramolecular charge transfer, which is influenced by the presence of electron-donating and electron-accepting groups within the molecular structure. wum.edu.pksemanticscholar.org By modifying the substituents on the pyrazole ring system, it is possible to tune the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the NLO properties. wum.edu.pk For example, the presence of nitro (NO2) groups, which are strong electron acceptors, has been shown to enhance the NLO characteristics of pyrazole derivatives. researchgate.netsemanticscholar.org

| Derivative Class | Computational Method | First Hyperpolarizability (β₀) (esu) |

|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone derivatives | DFT | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ |

| Pyranopyrazole Scaffolds | DFT/B3LYP/6-31++G(d,p) | Significant values reported, indicating strong NLO candidates |

| (E)-4-((1,1-dioxido-3-oxobenzo[b]thiophen-2(3H)-ylidene) ethyl)-1-phenyl-1H-pyrazol-5(4H)-one derived styryl dyes | DFT (B3LYP, CAM-B3LYP, etc.) | High values reported |

Molecular Basis of Biological Activity and Structure Activity Relationship Sar Studies of 5 Methoxy 3 Methyl 1 Phenyl 1h Pyrazole Analogs

In Vitro Biological Activities and Their Molecular Mechanisms

The biological activities of 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole analogs are diverse, stemming from their ability to interact with and modulate various biological systems at the molecular level. These activities range from enzyme inhibition and antioxidant effects to the disruption of cancer cell proliferation.

Enzyme Inhibition Mechanisms and Specific Molecular Targeting

Pyrazole (B372694) derivatives are recognized for their capacity to inhibit a range of enzymes, a characteristic that forms the basis for many of their therapeutic applications. benthamscience.com The specific substitution pattern on the pyrazole core is crucial for both the potency and selectivity of this inhibition.

Analogs of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Certain derivatives exhibit high inhibitory activity against COX-2, with IC50 values in the nanomolar range. mdpi.com For instance, compounds featuring a sulfonamide (SO2NH2) group have shown a high degree of selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents as it reduces gastrointestinal side effects. mdpi.comfrontiersin.org Molecular docking studies suggest that the aminosulfonyl moiety interacts robustly with key amino acid residues like Gln178 and Arg499 within the COX-2 active site. frontiersin.org

Furthermore, pyrazole derivatives have been developed as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. frontiersin.orgnih.gov Analogs incorporating moieties like benzotiophenyl and carboxylic acid have demonstrated potent inhibition of both enzymes. frontiersin.org Other research has pointed to pyrazole derivatives as inhibitors of monoamine oxidase (MAO), enzymes involved in the metabolism of neurotransmitters, indicating their potential in treating neurological disorders. nih.gov

Interactions with Biological Macromolecules (e.g., Proteins)

The biological effects of pyrazole analogs are fundamentally driven by their interactions with proteins and other macromolecules. Molecular docking studies have provided significant insights into these binding modes. For example, in the context of MEK inhibition, a target in cancer therapy, the 1,3-diphenyl-1H-pyrazole structure has been shown to engage in hydrophobic interactions with key residues such as Val82, Ala95, and Leu197 within the ATP-binding pocket of the enzyme. frontiersin.org

In studies targeting the anti-apoptotic protein Bcl-2, another critical cancer target, 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated high binding affinity. rsc.org These interactions are often stabilized by key hydrogen bonds, effectively blocking the protein's function and promoting cancer cell death. rsc.org Similarly, in the inhibition of the H+/K+ ATPase (proton pump), the presence of an ortho-hydroxyl group on a phenyl ring of a pyrazole analog appears to be critical for hydrogen bonding and high binding affinity. frontiersin.org

Molecular Mechanisms of Antioxidant Activity

Many pyrazole derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. mdpi.comnih.gov The mechanism often involves donating an electron to neutralize highly reactive species. researchgate.net The antioxidant potential of these compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov

Studies have shown that pyrazole derivatives can effectively block the production of reactive oxygen species (ROS) in cellular models. mdpi.com For example, certain analogs strongly inhibit superoxide (B77818) anion production and the activity of NADPH oxidase, a major cellular source of ROS. mdpi.com The structure-activity relationship for antioxidant activity often points to the importance of specific substituents. The presence of amino and hydroxyl groups on the pyrazole nucleus has been identified as being important for this activity. researchgate.net In some cases, the introduction of a phenyl substituent at the N1 position of the pyrazole ring has been found to decrease antiradical activity compared to NH-unsubstituted analogs. researchgate.net

Mechanisms of Antiproliferative Activity in Cell Lines

The anticancer potential of pyrazole analogs has been demonstrated across a variety of cancer cell lines. nih.govnih.gov The mechanisms underlying this antiproliferative activity are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and interference with the cellular microtubule system. rsc.orgnih.govmdpi.com

Several pyrazole derivatives have been shown to induce apoptosis in cancer cells by generating ROS, which leads to DNA damage and activates apoptotic pathways. rsc.orgnih.gov This can involve the activation of pro-apoptotic proteins like Bax and p53, as well as effector enzymes like Caspase-3. rsc.org Some analogs act as potent inhibitors of the anti-apoptotic protein Bcl-2, further tipping the cellular balance towards programmed cell death. rsc.org

Another identified mechanism of action involves the disruption of the cell cycle. Certain pyrazole compounds can arrest cell cycle progression, effectively halting cell proliferation. mdpi.com Additionally, some analogs have been found to act as microtubule depolymerizing agents, a mechanism shared by established anticancer drugs. nih.gov Notably, these compounds have shown efficacy in drug-resistant cell lines, suggesting they can overcome common mechanisms of drug resistance. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Analogs This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 4g | Leukemia Cell Lines | Potent Inhibition | Antioxidant, Antiproliferative | mdpi.com |

| EN12-2A | A2780/DX3 | RI = 3.2 | Microtubule Depolymerization | nih.gov |

| Compound 3f | MDA-MB-468 | Dose-dependent | ROS Generation, Apoptosis | nih.gov |

| PTA-1 | MDA-MB-231 | Low Micromolar | Apoptosis, Cell Cycle Arrest | mdpi.com |

| Compound 10b | MCF-7, A549, PC-3 | Cytotoxic | Bcl-2 Inhibition, DNA Damage | rsc.org |

| Compound 10c | MCF-7, A549, PC-3 | Cytotoxic | Bcl-2 Inhibition, DNA Damage | rsc.org |

Structure-Activity Relationship (SAR) Elucidation for Pyrazole Derivatives

The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are therefore essential for optimizing the potency and selectivity of these molecules for specific biological targets. benthamscience.comfrontiersin.org

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic modifications of the pyrazole scaffold have yielded valuable insights into the structural requirements for various biological activities.

Substitution on Phenyl Rings: The nature of substituents on the phenyl rings attached to the pyrazole core significantly influences activity. For anti-inflammatory COX-2 inhibition, a sulfonamide group on the N-phenyl ring is a key pharmacophore for selectivity. mdpi.com In the context of anticancer activity, a trifluoromethyl group at the para position of a phenyl ring has been shown to confer potent activity against EGFR tyrosine kinase. mdpi.com The introduction of electron-rich moieties can also modulate inhibitory activities. nih.gov

Substitution at the Pyrazole Core: Modifications directly on the pyrazole ring are also critical. For instance, SAR studies on meprin inhibitors showed that a 3,5-diphenylpyrazole (B73989) scaffold was a potent starting point. nih.gov The introduction of different lipophilic moieties (e.g., methyl, phenyl) at the N1 position resulted in a decrease in activity compared to the unsubstituted analog, highlighting the sensitivity of this position. nih.gov

Influence on Antioxidant Activity: For antioxidant effects, the presence of hydroxyl groups is often beneficial. researchgate.net Pyrazole derivatives with a catechol (dihydroxy-phenyl) moiety have exhibited excellent radical scavenging activity. nih.gov The electronic properties of substituents play a clear role; electron-donating groups on an arylhydrazinylidene moiety attached to the pyrazole core have been linked to high primary antioxidant activity. researchgate.net

Impact on Antiproliferative Activity: In the development of anticancer agents, SAR analysis has highlighted the importance of chlorophenyl, thiazole, and sulfonamide groups in enhancing cytotoxicity. rsc.org The specific arrangement of aryl groups around the pyrazole ring is crucial for inducing apoptosis and DNA damage in cancer cells. rsc.orgrsc.org For example, pyrazole-based lamellarin O analogues showed that cytotoxicity was dependent on the specific aryl groups at the C3, C4, and N1 positions. rsc.org

Table 2: Structure-Activity Relationship Highlights for Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Biological Activity | Favorable Substituent/Moiety | Position | Effect | Reference |

|---|---|---|---|---|

| COX-2 Inhibition | Sulfonamide (SO2NH2) | N-phenyl ring | Increased selectivity | mdpi.com |

| Anticancer (EGFR) | Trifluoromethyl | para-position of phenyl ring | Potent inhibition | mdpi.com |

| Antioxidant | Catechol (dihydroxy-phenyl) | Phenyl ring | Excellent radical scavenging | nih.gov |

| Antioxidant | Electron-donating groups | Arylhydrazinylidene moiety | High primary antioxidant activity | researchgate.net |

| Meprin Inhibition | Unsubstituted N-H | N1 position | Higher activity vs. N-alkyl/aryl | nih.gov |

| Anticancer | Chlorophenyl, Thiazole, Sulfonamide | Various | Enhanced cytotoxicity | rsc.org |

Correlation Between Molecular Features and Biological Response

The N1-Phenyl Group: The phenyl ring at the N1 position is a common feature in many active pyrazole derivatives. Its orientation and substitution pattern can significantly influence the molecule's interaction with protein targets. For instance, in the context of anti-inflammatory activity through cyclooxygenase (COX) inhibition, this phenyl group can fit into a hydrophobic pocket of the enzyme. nih.gov Substitutions on this ring can modulate this interaction; for example, the presence of a sulfonamide group at the para-position is a hallmark of selective COX-2 inhibitors like Celecoxib. nih.gov

The C5-Methoxy Group: The substituent at the C5 position is critical for determining the specific biological activity and potency of the compound. A methoxy (B1213986) group at this position introduces a polar oxygen atom capable of forming hydrogen bonds, which can be a key interaction with amino acid residues in an enzyme's active site. The alkoxy group can also influence the molecule's pharmacokinetic properties, such as solubility and metabolism. In a study of 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles, the 5-methoxy substituted analog was identified as having antioxidant properties. researchgate.net The nature of the alkoxy or aryloxy group at C5 can have a significant impact on activity. For example, in a series of pyrazole oxime derivatives tested for acaricidal activity, variations in the substituent at the 5-position led to significant differences in biological effect.

Below is an interactive data table summarizing the structure-activity relationships of representative 1,3,5-substituted pyrazole analogs, highlighting the influence of substituents on their biological activity.

| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Biological Activity | Potency (IC50/Inhibition %) | Reference |

| 1 | Phenyl | Methyl | Methoxy | Antioxidant | Not specified | researchgate.net |

| 2 | 4-Sulfonamidophenyl | Methyl | Trifluoromethyl | COX-2 Inhibition | High | nih.gov |

| 3 | Phenyl | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | Anticancer (HepG-2) | IC50 = 6.78 µM | srrjournals.com |

| 4 | Phenyl | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | Anticancer (HepG-2) | IC50 = 16.02 µM | srrjournals.com |

| 5 | 4-Sulfonamidophenyl | 4-Methoxyphenyl | 4-Fluorophenyl | Anti-inflammatory | 84.1% inhibition | researchgate.net |

| 6 | Phenyl | Naphthalene | Pyrazoline | Antioxidant | High | dntb.gov.ua |

Medicinal Chemistry Design Principles for Novel Pyrazole-Based Lead Compounds

The design of novel lead compounds based on the pyrazole scaffold is a well-established strategy in medicinal chemistry. nih.gov The versatility of pyrazole synthesis allows for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties. Several key design principles have emerged from extensive research in this area.

One of the most successful strategies involves scaffold hopping , where a known pharmacophore from a different chemical class is replaced with a pyrazole ring. This approach leverages the favorable drug-like properties of the pyrazole core while allowing for new intellectual property. The pyrazole ring is often considered a bioisostere for other five- or six-membered heterocyclic rings. researchgate.net

Structure-based drug design has also been instrumental in the development of pyrazole-based inhibitors. Computational docking studies can predict the binding modes of pyrazole analogs within the active site of a target protein, guiding the rational design of new derivatives with improved interactions. For example, docking studies of pyrazole derivatives with targets like VEGFR-2 and cyclin-dependent kinases (CDKs) have helped to identify key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity. nih.gov These studies can reveal the importance of specific substituents, such as the need for a hydrogen bond acceptor at the C5 position or a particular substitution pattern on the N1-phenyl ring to access a hydrophobic sub-pocket.

Another important design principle is the incorporation of functional groups that enhance selectivity for a specific biological target. A prime example is the design of selective COX-2 inhibitors, where the addition of a para-sulfonamide group on the N1-phenyl ring allows for specific interactions with the larger active site of COX-2 compared to COX-1. nih.gov This strategy of exploiting subtle differences in the active sites of related enzymes is a cornerstone of modern drug design.

Furthermore, the modulation of physicochemical properties is a critical aspect of lead optimization. The substituents on the pyrazole ring can be modified to improve solubility, metabolic stability, and cell permeability. For example, the introduction of polar groups can increase aqueous solubility, while the modification of sites prone to metabolic attack can enhance the compound's half-life. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate physicochemical properties with biological activity, providing a predictive model for the design of new analogs with improved drug-like properties. nih.gov

The synthesis of pyrazole derivatives often begins from versatile starting materials like 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) and hydrazines (e.g., phenylhydrazine), which allows for a high degree of diversification in the final products. nih.gov This synthetic tractability makes the pyrazole scaffold particularly attractive for the construction of large compound libraries for high-throughput screening, facilitating the discovery of new lead compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For methoxy-substituted analogs, reactions with phenol derivatives under reflux with potassium hydroxide in DMSO have been reported, yielding substituted pyrazoles after purification . Intermediates are typically characterized using HPLC for purity (>95%) and spectroscopic techniques (NMR, IR) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing pyrazole derivatives like this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and regiochemistry. For example, methoxy groups resonate at ~3.8–4.0 ppm in H NMR .

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 73.67° between pyrazole and phenyl groups) .

- HPLC : Monitors reaction progress and purity (e.g., 95.5% purity achieved for intermediates) .

Q. What safety protocols are recommended for handling pyrazole derivatives during synthesis?

- Methodology : Use fume hoods for volatile reagents (e.g., DMSO), and avoid inhalation/contact with intermediates. Safety data sheets (SDS) for related compounds recommend neutralization of acidic/basic waste and disposal via licensed services. Note that toxicity data for this specific compound may be limited, so apply general pyrazole handling guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Methodology : Regioselectivity is influenced by steric and electronic factors. For example, electron-donating groups (e.g., methoxy) at the 5-position direct electrophilic substitution to the 3- or 4-positions. Copper-catalyzed click reactions (e.g., triazole-pyrazole hybrids) improve regiocontrol under mild conditions (50°C, THF/water) . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity in pyrazole derivatives?

- Methodology :

- Bioactivity screening : Methoxy groups enhance solubility and hydrogen bonding, as seen in analogs with anti-inflammatory activity .

- SAR studies : Compare IC values of derivatives against target enzymes (e.g., carbonic anhydrase isoforms). For example, trifluoromethyl groups at the 3-position increase binding affinity to hydrophobic enzyme pockets .

Q. What factors explain contradictory yield reports (60–75%) in pyrazole synthesis, and how can reproducibility be improved?

- Methodology :

- Catalyst optimization : Copper sulfate/sodium ascorbate systems increase yields in click reactions (e.g., 60% vs. 75% with varying stoichiometry) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while THF/water mixtures enhance biphasic separation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, critical for high-purity yields .

Q. How can combined experimental and computational approaches enhance structural analysis of pyrazole derivatives?

- Methodology :

- DFT calculations : Optimize geometries and predict vibrational spectra (IR) for comparison with experimental data .

- Molecular docking : Simulate interactions with biological targets (e.g., prostaglandin synthases) using crystallographic data from analogs .

Q. What catalytic systems are most effective for scaling up pyrazole synthesis while minimizing waste?

- Methodology :

- Green chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reduces reaction steps and waste. Sodium ascorbate as a reductant enables recyclable catalytic systems .

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., cyclocondensation), enhancing scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.